molecular formula C12H16ClNO B5449085 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride

Cat. No.: B5449085
M. Wt: 225.71 g/mol
InChI Key: OHCRAGTYMMZCBS-UHFFFAOYSA-N
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Description

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is a chemical compound with the molecular formula C12H16ClNO. It is known for its applications in various scientific research fields, particularly in neurochemistry and pharmacology. This compound is a derivative of pyridine and phenol, and it is often used in studies related to neurodegenerative diseases.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride is metabolized into 1-methyl-4-phenylpyridine (MPP+), which causes the production of free radicals in vivo, leading to oxidative stress . This interaction with enzymes and other biomolecules is crucial in understanding the biochemical properties of this compound.

Cellular Effects

The effects of this compound on cells are profound. It causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra . It influences cell function by blocking the mitochondrial complex I, leading to mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its active metabolite, MPP+. MPP+ causes the production of free radicals in vivo, leading to oxidative stress . This results in the inhibition of mitochondrial complex I, causing mitochondrial dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It causes long-term dopaminergic neuronal damage in the striatum and substantia nigra

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been used to induce Parkinson’s disease in these models

Metabolic Pathways

The metabolic pathways of this compound involve its metabolism into MPP+, which interacts with various enzymes and cofactors

Preparation Methods

The synthesis of 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride typically involves the following steps:

Chemical Reactions Analysis

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)phenol hydrochloride can be compared with other similar compounds:

These comparisons highlight the unique aspects of this compound, particularly its specific metabolic pathway and neurotoxic effects.

Properties

IUPAC Name

4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-13-8-6-11(7-9-13)10-2-4-12(14)5-3-10;/h2-6,14H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCRAGTYMMZCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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